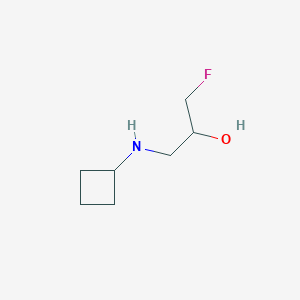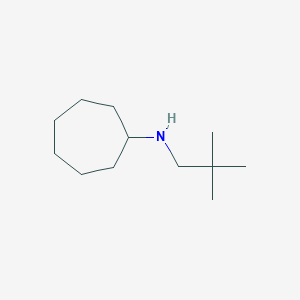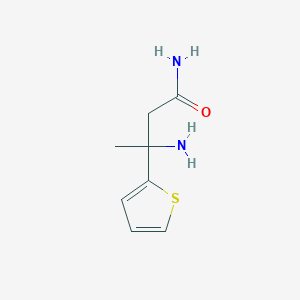
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H5F6N This compound is characterized by the presence of trifluoromethyl groups attached to both the ethanamine and phenyl moieties, making it a highly fluorinated amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine typically involves the reaction of 2,4,6-trifluorobenzonitrile with trifluoroacetaldehyde in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amines, imines, and nitriles.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced thermal and chemical stability
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine exerts its effects involves the interaction of its trifluoromethyl groups with various molecular targets. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound can also form hydrogen bonds and van der Waals interactions with proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethan-1-amine
- 2,2,2-Trifluoro-1-(2,4-difluorophenyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine is unique due to the presence of multiple trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make the compound highly resistant to metabolic degradation and enhance its binding affinity to various biological targets. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C8H5F6N |
|---|---|
Molekulargewicht |
229.12 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H5F6N/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7H,15H2 |
InChI-Schlüssel |
IDGHJOFXJKTHAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(C(F)(F)F)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




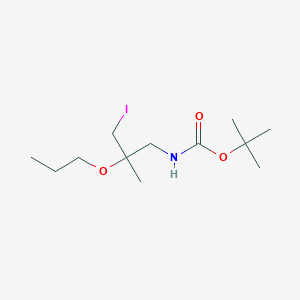

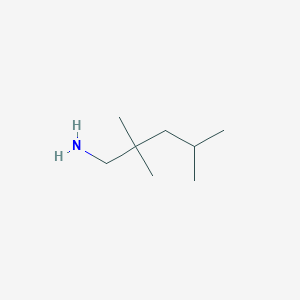

![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
![(([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene](/img/structure/B13307225.png)
